![molecular formula C7H7NO3 B2807997 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid CAS No. 1781638-72-9](/img/structure/B2807997.png)
4-Cyclopropyl-1,2-oxazole-3-carboxylic acid
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Overview
Description
“4-Cyclopropyl-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular weight of 153.14 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-1,2-oxazole-3-carboxylic acid” is1S/C7H7NO3/c9-7(10)6-5(3-11-8-6)4-1-2-4/h3-4H,1-2H2,(H,9,10)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Cyclopropyl-1,2-oxazole-3-carboxylic acid” is a solid substance . It has a molecular weight of 153.14 .Scientific Research Applications
- 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid and its derivatives exhibit antibacterial effects. These compounds can potentially combat bacterial infections by inhibiting bacterial growth or disrupting essential cellular processes .
- Researchers have investigated the antiviral potential of oxazole derivatives, including 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid. These compounds may interfere with viral replication or entry, making them promising candidates for antiviral drug development .
- Some oxazole derivatives, including 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid, exhibit anticancer activity. They may inhibit tumor cell growth, induce apoptosis, or interfere with cancer-related pathways .
- Oxadiazoles have been studied for their anti-inflammatory and analgesic properties. Compounds like 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid could potentially alleviate pain and inflammation .
- In agriculture, 1,3,4-oxadiazoles play a crucial role as plant protection agents. Their herbicidal, insecticidal, and fungicidal activities make them valuable tools for crop protection .
- Some oxazole derivatives, including 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid, have been explored for their potential to regulate blood pressure. These compounds may act as vasodilators or modulate vascular tone .
Antibacterial Properties
Antiviral Activity
Anticancer Properties
Anti-Inflammatory and Analgesic Effects
Plant Protection Agents
Blood Pressure Regulation
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-cyclopropyl-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)6-5(3-11-8-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKFCCNHPVCHHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CON=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1781638-72-9 |
Source
|
Record name | 4-cyclopropyl-1,2-oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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